Ropsacitinib - 2127109-84-4

Ropsacitinib

Catalog Number: EVT-279254
CAS Number: 2127109-84-4
Molecular Formula: C20H17N9
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06826647, also known as Tyk2-IN-8, is an orally administered, tyrosine kinase 2 (TYK2) inhibitor, that is in development with Pfizer for the treatment of plaque psoriasis and inflammatory bowel disease.
Overview

Ropsacitinib, also known as PF-06826647, is an orally administered selective inhibitor of tyrosine kinase 2 (TYK2). It is currently under development by Pfizer for the treatment of various immune-mediated inflammatory diseases, particularly psoriasis and psoriatic arthritis. TYK2 plays a crucial role in the signaling pathways of several cytokines, making it a significant target for therapeutic intervention in conditions characterized by dysregulated immune responses.

Source and Classification

Ropsacitinib is classified as a small-molecule drug that specifically targets the TYK2 enzyme, which is part of the Janus kinase family. This family includes four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Ropsacitinib’s mechanism of action involves inhibiting the phosphorylation processes mediated by TYK2, thereby interrupting the downstream signaling pathways activated by various cytokines such as interleukin-23 and interleukin-12, which are implicated in inflammatory diseases .

Synthesis Analysis
  1. Initial Reaction: A coupling reaction to form a core structure.
  2. Functionalization: Modifications to introduce specific functional groups that enhance selectivity for TYK2.
  3. Purification: Techniques such as recrystallization or chromatography to isolate the final product with high purity.

The exact synthetic route remains proprietary information held by Pfizer.

Molecular Structure Analysis

Ropsacitinib's molecular structure features a complex arrangement that allows it to interact selectively with the TYK2 enzyme. Its chemical formula is C₁₈H₁₉N₅O, and it has a molecular weight of approximately 325.38 g/mol. The compound contains several functional groups that contribute to its binding affinity and specificity for TYK2.

  • Key Structural Features:
    • A pyrimidine ring system
    • A piperazine moiety
    • Various substituents that enhance solubility and bioavailability

The structural data supports its role as an ATP-competitive inhibitor, which is essential for its function in blocking the kinase activity of TYK2 .

Chemical Reactions Analysis

While specific chemical reactions involved in the synthesis of Ropsacitinib are not publicly detailed, it is understood that the compound undergoes various transformations during its synthesis:

  1. Suzuki Coupling: Often used for forming carbon-carbon bonds.
  2. Ammoniation: To introduce nitrogen-containing groups.
  3. Intramolecular Cyclization: To finalize the molecular architecture.

These reactions are critical in establishing the compound's efficacy and selectivity as a TYK2 inhibitor.

Mechanism of Action

Ropsacitinib functions by inhibiting the enzymatic activity of TYK2, which is crucial for mediating signals from several cytokine receptors involved in immune responses. The mechanism can be summarized as follows:

  1. Cytokine Binding: When cytokines like interleukin-23 bind to their receptors on immune cells, they activate associated JAKs.
  2. TYK2 Activation: In normal conditions, TYK2 becomes activated and phosphorylates downstream signaling molecules.
  3. Inhibition by Ropsacitinib: Ropsacitinib binds to the active site of TYK2, preventing its activation and subsequent phosphorylation of signal transducer and activator of transcription proteins (STATs).
  4. Downstream Effects: This inhibition leads to reduced expression of pro-inflammatory cytokines and ultimately dampens inflammatory responses associated with diseases like psoriasis .
Physical and Chemical Properties Analysis

Ropsacitinib exhibits several notable physical and chemical properties:

  • Solubility: It has been designed to have good aqueous solubility, enhancing its bioavailability when administered orally.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain its integrity.
  • Melting Point: Specific melting point data may not be available but is typically optimized during development for pharmaceutical formulations.

These properties are critical for ensuring effective delivery and action within biological systems.

Applications

Ropsacitinib is primarily being investigated for its therapeutic potential in treating:

  • Psoriasis: Clinical trials have demonstrated its efficacy in reducing symptoms associated with moderate to severe psoriasis.
  • Psoriatic Arthritis: Ongoing studies are assessing its impact on joint inflammation and associated symptoms.
  • Other Immune-Mediated Disorders: Given its mechanism of action targeting cytokine signaling pathways, Ropsacitinib may also have applications in other inflammatory conditions such as ulcerative colitis or Crohn's disease.

The ongoing research aims to establish Ropsacitinib's safety profile and long-term efficacy across these various indications .

Properties

CAS Number

2127109-84-4

Product Name

Ropsacitinib

IUPAC Name

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile

Molecular Formula

C20H17N9

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3

InChI Key

XPLZTJWZDBFWDE-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N

Solubility

Soluble in DMSO

Synonyms

PF-06826647; PF 06826647; PF06826647; PF-6826647; PF 6826647; PF6826647; Tyk2-IN-8; Tyk2-IN 8; Tyk2-IN8;

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.